molecular formula C24H21Cl2N3O7S2 B580592 (S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid CAS No. 1151893-81-0

(S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid

Cat. No. B580592
M. Wt: 598.466
InChI Key: XEOFNNZMYBBFPT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid, also known as (S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid, is a useful research compound. Its molecular formula is C24H21Cl2N3O7S2 and its molecular weight is 598.466. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Structural Properties

Research on synthetic routes and structural properties of similar compounds, such as novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the importance of understanding the synthesis and spectroscopic properties for developing new chemical entities with potential therapeutic or material applications (Issac & Tierney, 1996). These studies are crucial for identifying viable pathways for producing new compounds and understanding their chemical behavior, which could be relevant for the compound .

Pharmacological Studies

Pharmacological reviews and studies on compounds with similar structural motifs, such as chlorogenic acid and its derivatives, show a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018). This suggests that compounds with complex structures, including the one specified, may hold potential for therapeutic applications, necessitating further research into their pharmacological profiles.

Environmental Impact and Degradation

Studies on the environmental fate and biodegradation of complex organic compounds, such as ethyl tert-butyl ether (ETBE), provide insights into how similar compounds might behave in natural and artificial environments (Thornton et al., 2020). Understanding the biodegradation pathways and environmental impact of such compounds is essential for assessing their safety and ecological implications.

properties

IUPAC Name

2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O7S2/c25-19-7-5-17(37-19)22(32)27-11-16-12-29(24(34)36-16)15-3-1-14(2-4-15)28(9-10-35-13-21(30)31)23(33)18-6-8-20(26)38-18/h1-8,16H,9-13H2,(H,27,32)(H,30,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOFNNZMYBBFPT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid

CAS RN

1151893-81-0
Record name Rivaroxaban N-hydrolyse N-5-chlorothiophene-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151893810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVAROXABAN N-HYDROLYSE N-5-CHLOROTHIOPHENE-2-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7AV86WZ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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